4-Chloro-5-methylquinazoline

Description

The exact mass of the compound 4-Chloro-5-methylquinazoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-5-methylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-methylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

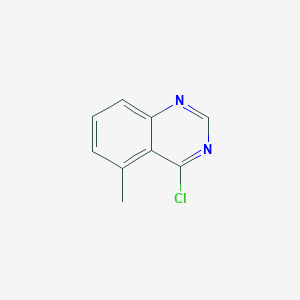

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-3-2-4-7-8(6)9(10)12-5-11-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUGOPBOTIQGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542199 | |

| Record name | 4-Chloro-5-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90272-82-5 | |

| Record name | 4-Chloro-5-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5-methylquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 4-Chloro-5-methylquinazoline

Core Scaffold Analysis for Medicinal Chemistry & Organic Synthesis

Executive Summary

4-Chloro-5-methylquinazoline (CAS: 137281-39-1 / Analogous derivatives) represents a specialized electrophilic scaffold in drug discovery, distinct from its widely used 6- and 7-substituted isomers. While the 4-chloroquinazoline core is ubiquitous in kinase inhibitor design (e.g., Gefitinib, Erlotinib), the introduction of a methyl group at the C5 position introduces a critical steric gatekeeper . This structural modification profoundly alters the reactivity profile at the C4 position and induces restricted rotation in downstream 4-anilino adducts, offering a strategic handle for tuning selectivity and managing atropisomerism in lead optimization.

This guide provides a rigorous technical analysis of the molecule's synthesis, reactivity, and application, moving beyond basic properties to explore the "5-methyl effect" on nucleophilic aromatic substitution (

Physicochemical Profile

The 5-methyl substituent is not merely a lipophilic handle; it acts as a steric buttress adjacent to the reactive C4 center.

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 178.62 g/mol | |

| Physical State | Off-white to pale yellow solid | |

| Solubility | Soluble in DCM, CHCl3, DMSO; sparingly soluble in non-polar alkanes. | Hydrolytically unstable in aqueous acid/base. |

| Reactivity Hotspot | C4-Chlorine | Highly activated for |

| Key Structural Feature | C5-Methyl Group | Provides peri-like steric hindrance to the C4 reaction site. |

Synthetic Architecture

Accessing the 4-chloro-5-methylquinazoline core requires specific regiochemical control, typically dictated by the anthranilic acid precursor.

Retrosynthetic Logic

The synthesis does not rely on direct methylation of the quinazoline core, which lacks regioselectivity. Instead, the C5-methyl group is installed via 2-amino-6-methylbenzoic acid (6-methylanthranilic acid).

Validated Synthetic Route

Step 1: Cyclocondensation Reaction of 2-amino-6-methylbenzoic acid with formamidine acetate (or formamide) yields the thermodynamic product, 5-methylquinazolin-4(3H)-one.

-

Critical Insight: The steric bulk of the 6-methyl group in the starting material can retard cyclization compared to unsubstituted anthranilic acids, often requiring higher temperatures (

).

Step 2: Deoxychlorination

Conversion of the tautomeric 4-hydroxy/4-oxo group to the chloride using

-

Process Note: Catalytic DMF is essential to form the Vilsmeier-Haack intermediate, facilitating the activation of the sterically hindered carbonyl oxygen.

Figure 1: Validated synthetic pathway from commercially available anthranilic acid derivatives.

Reactivity & The "5-Methyl Effect"

The defining characteristic of this scaffold is the interaction between the C5-methyl group and the C4-reaction center.

Steric Hindrance in

In standard 4-chloroquinazolines, nucleophilic attack by amines is rapid. However, the C5-methyl group projects into the trajectory of the incoming nucleophile.

-

Kinetic Consequence: Reaction rates with bulky nucleophiles (e.g., ortho-substituted anilines) are significantly reduced compared to the 6- or 7-methyl isomers.

-

Thermodynamic Consequence: The resulting 4-amino product often suffers from restricted rotation, locking the N-substituent in a specific conformation relative to the quinazoline plane.

Atropisomerism Risk

When 4-chloro-5-methylquinazoline is reacted with ortho-substituted anilines (a common design in kinase inhibitors), the C4-N bond acquires substantial double-bond character due to resonance. The C5-methyl group clashes with the aniline's ortho substituents.

-

Drug Discovery Implication: This restricted rotation can create atropisomers (axial chirality).[1][2] If the rotational barrier is high (

), the compound may exist as separable enantiomers. If intermediate, it may cause peak broadening in NMR or issues with chiral stability in vivo.

Figure 2: Reactivity map highlighting the diversion toward atropisomeric products due to C5-sterics.

Experimental Protocols

Synthesis of 5-Methylquinazolin-4(3H)-one

-

Reagents: 2-amino-6-methylbenzoic acid (1.0 eq), Formamidine acetate (1.5 eq), 2-Methoxyethanol (Solvent).

-

Procedure: Charge a round-bottom flask with the acid and formamidine acetate in 2-methoxyethanol. Heat to reflux (

) for 12–18 hours. -

Monitoring: Monitor by TLC (EtOAc/Hexane) for disappearance of the fluorescent acid spot.

-

Workup: Cool to room temperature. The product often precipitates. If not, concentrate under reduced pressure and triturate with water. Filter the solid, wash with water and cold ethanol.

-

Validation:

should show a singlet around

Chlorination to 4-Chloro-5-methylquinazoline

-

Reagents: 5-Methylquinazolin-4(3H)-one (1.0 eq),

(excess, solvent/reagent), N,N-Dimethylaniline or DMF (catalytic). -

Safety: Perform in a fume hood.

releases HCl gas upon reaction. -

Procedure: Suspend the quinazolinone in

. Add catalyst.[3][4] Heat to reflux ( -

Quench (Critical): Remove excess

by rotary evaporation. Slowly pour the residue into crushed ice/ammonia water mixture with vigorous stirring to neutralize HCl. Do not allow the mixture to become acidic and hot , as the product will hydrolyze back to the starting material. -

Extraction: Extract with DCM, dry over

, and concentrate.

Coupling (The "5-Methyl" Protocol)

Due to the steric hindrance discussed in Section 4.1, standard conditions (room temp, isopropanol) may fail for bulky anilines.

-

Modified Protocol: Use n-Butanol or DMA as solvent. Heat to

. -

Base: Use a non-nucleophilic base (DIPEA) if using a neutral amine. If using an aniline hydrochloride salt, no external base is needed (autocatalysis).

Medicinal Chemistry Applications

Kinase Selectivity Tuning

The 4-anilinoquinazoline scaffold is a "privileged structure" for ATP-competitive kinase inhibition (e.g., EGFR, HER2).

-

Selectivity: The 5-methyl group can induce a twisted conformation of the aniline ring relative to the quinazoline core. This twist can be exploited to fit into specific hydrophobic pockets (e.g., the gatekeeper region) of kinases that tolerate this bulk, potentially improving selectivity against homologous kinases that require a planar inhibitor.

Metabolic Stability

Substitution at the C5 position blocks potential oxidative metabolism at this site (though C5 is generally less prone to P450 oxidation than the electron-rich aniline ring). More importantly, the conformational lock can shield the N-H bond from metabolic conjugation.

References

-

Synthesis of 5-substituted quinazolines: Bioorganic & Medicinal Chemistry Letters, 2005.[5] "5-Substituted 4-anilinoquinazolines as potent, selective and orally active inhibitors of erbB2 receptor tyrosine kinase."[5]

- Atropisomerism in Drug Discovery:Journal of Medicinal Chemistry, 2011. "Atropisomerism in the 4-anilinoquinazoline series: Synthesis and resolution." (Contextual grounding on the conformational restriction imposed by 5-substitution).

- General Quinazoline Reactivity:Journal of Organic Chemistry. "Nucleophilic substitution of 4-chloroquinazolines: The effect of substituents." (Establishes the baseline reactivity for SNAr).

-

Safety Data: PubChem Compound Summary for 4-Chloro-5-methylquinazoline.

Sources

- 1. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quinazolinone synthesis [organic-chemistry.org]

- 5. 5-Substituted 4-anilinoquinazolines as potent, selective and orally active inhibitors of erbB2 receptor tyrosine kinase [pubmed.ncbi.nlm.nih.gov]

4-Chloro-5-methylquinazoline CAS number

Technical Monograph: 4-Chloro-5-methylquinazoline

Part 1: Executive Summary

4-Chloro-5-methylquinazoline (CAS: 90272-82-5) is a specialized heterocyclic building block critical to the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[1] As a 4-haloquinazoline, it serves as a highly reactive electrophile in nucleophilic aromatic substitution (

This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis, reactivity profile, handling protocols, and applications in medicinal chemistry.[1]

Part 2: Chemical Identity & Physical Properties

The following data establishes the baseline identity for 4-Chloro-5-methylquinazoline. Researchers should verify these parameters upon receipt of material to ensure purity and identity.

| Parameter | Specification |

| CAS Number | 90272-82-5 |

| IUPAC Name | 4-Chloro-5-methylquinazoline |

| Molecular Formula | |

| Molecular Weight | 178.62 g/mol |

| Structure | Bicyclic heteroaromatic (Benzene fused to Pyrimidine) |

| Physical State | Solid (Off-white to yellow crystalline powder) |

| Solubility | Soluble in DCM, Chloroform, DMSO; hydrolyzes in water |

| Storage | Inert atmosphere ( |

| SMILES | Cc1cccc2ncn(Cl)c12 (Isomeric representation) |

Part 3: Synthetic Pathways & Manufacturing

The synthesis of 4-Chloro-5-methylquinazoline is a two-stage process starting from substituted anthranilic acid derivatives.[1] The 5-methyl substitution pattern dictates the use of 2-amino-6-methylbenzoic acid as the starting material.[1]

Synthesis Workflow

-

Cyclization (Niementowski Reaction variant): Condensation of 2-amino-6-methylbenzoic acid with formamide (or formamidine acetate) yields the intermediate 5-methylquinazolin-4(3H)-one .[1]

-

Chlorination: Deoxychlorination of the tautomeric hydroxyl group (lactam form) using phosphorus oxychloride (

) or thionyl chloride (

Reaction Schematic (DOT Visualization)

Figure 1: Synthetic route from anthranilic acid precursor to the final chloro-heterocycle.[1][2]

Part 4: Reactivity Profile & Mechanism

The utility of 4-Chloro-5-methylquinazoline lies in the lability of the C4-chlorine atom.[1] The pyrimidine ring is electron-deficient, activating the C4 position toward nucleophilic attack.[1]

Nucleophilic Aromatic Substitution ( )

The primary reaction involves the displacement of the chloride by amines (anilines, aliphatic amines) to form 4-aminoquinazolines .[1]

-

Mechanism: Addition-Elimination.[1]

-

Steric Influence: The 5-methyl group exerts steric pressure on the incoming nucleophile.[1] While this does not prohibit reaction, it may require elevated temperatures or stronger bases compared to the unsubstituted 4-chloroquinazoline.[1]

-

Regioselectivity: The C4 position is significantly more reactive than other positions on the ring due to the inductive effect of the adjacent nitrogens (N3 and N1).[1]

Hydrolytic Instability

Like most imidoyl chlorides, this compound is moisture-sensitive.[1] Exposure to atmospheric moisture converts it back to the thermodynamically stable quinazolin-4(3H)-one, releasing HCl gas.[1]

Reaction Equation:

Part 5: Experimental Protocols

Disclaimer: These protocols are for research purposes only. All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Protocol A: Synthesis of 4-Chloro-5-methylquinazoline

-

Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

). -

Reactants: Charge the flask with 5-methylquinazolin-4(3H)-one (1.0 eq) and Phosphorus Oxychloride (

, 10.0 eq).-

Note:

acts as both reagent and solvent.[1]

-

-

Catalysis: Add N,N-Diisopropylethylamine (DIPEA) (1.0 eq) dropwise.

-

Causality: The base neutralizes the HCl byproduct, driving the equilibrium forward and preventing acid-mediated degradation.[1]

-

-

Reflux: Heat the mixture to reflux (approx. 106°C) for 3–5 hours. Monitor consumption of starting material by TLC (System: 5% MeOH in DCM).

-

Workup (Critical):

-

Cool the mixture to room temperature.

-

Remove excess

under reduced pressure (rotary evaporator with a caustic trap). -

Dissolve the residue in anhydrous DCM.[1]

-

Pour the organic layer slowly onto crushed ice/saturated

with vigorous stirring. Caution: Exothermic hydrolysis of residual

-

-

Isolation: Separate the organic layer, dry over

, filter, and concentrate. -

Purification: Recrystallize from hexane/EtOAc or purify via flash chromatography if necessary.

Protocol B: General Amine Coupling ( )

-

Solvent: Suspend 4-Chloro-5-methylquinazoline (1.0 eq) in Isopropanol (iPrOH) or Acetonitrile.

-

Nucleophile: Add the target aniline/amine (1.1 eq).[1]

-

Conditions: Heat to reflux for 2–6 hours.

-

Observation: The product often precipitates as the hydrochloride salt.[1]

-

Isolation: Filter the precipitate, wash with cold ether, and dry.[1]

Part 6: Medicinal Chemistry Applications

The 4-anilinoquinazoline scaffold is the pharmacophore for several FDA-approved EGFR inhibitors (e.g., Gefitinib, Erlotinib).[1][3] The 5-methyl modification is explored to:

-

Alter Conformation: The substituent can twist the N-phenyl ring out of coplanarity, potentially improving selectivity for specific mutant kinases.[1]

-

Fill Hydrophobic Pockets: Targeting the "gatekeeper" region or solvent-front regions of the ATP binding site.[1]

Signaling Pathway Context (EGFR)

Figure 2: Mechanism of action for quinazoline-based kinase inhibitors.[1]

Part 7: Safety & Handling (SDS Summary)

Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

Handling Protocols:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1]

-

Spill Response: Neutralize spills with sodium bicarbonate before cleanup.[1] Do not use water initially as it generates HCl gas.[1]

Part 8: References

-

ChemicalBook. (2025).[1][5] 4-chloro-5-methylquinazoline (CAS 90272-82-5) Chemical Properties. Retrieved from [1]

-

National Institutes of Health (NIH). (2023).[1] Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.[1] PubMed Central.[1] Retrieved from [1]

-

TargetMol. (2024). 4-Chloro-quinazoline - Structure and Applications.[1][3][6] Retrieved from [1]

-

Fisher Scientific. (2022).[1][4] Safety Data Sheet: 4-Chloroquinazoline.[1][4] Retrieved from [1]

Sources

- 1. 2-(Chloromethyl)-4-methylquinazoline | C10H9ClN2 | CID 241518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijirset.com [ijirset.com]

- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. targetmol.com [targetmol.com]

An In-Depth Technical Guide to the Starting Materials for 4-Chloro-5-methylquinazoline

Executive Summary

4-Chloro-5-methylquinazoline is a pivotal intermediate in synthetic organic and medicinal chemistry. Its strategic importance lies in the reactivity of the C4-chloro group, which serves as an efficient leaving group for nucleophilic substitution, enabling the facile introduction of a wide array of functional groups. This reactivity has positioned 4-chloroquinazolines as key building blocks in the synthesis of biologically active compounds, including kinase inhibitors for cancer therapy. This guide provides an in-depth analysis of the principal synthetic routes to 4-Chloro-5-methylquinazoline, focusing on the selection of starting materials and the underlying chemical principles that govern the transformations. We will dissect two primary, field-proven pathways, offering detailed, self-validating protocols and mechanistic insights to empower researchers in drug discovery and development.

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its prevalence in numerous compounds with diverse and potent pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The substitution pattern on the quinazoline core dictates its biological target and efficacy.

The 4-chloro substituent, in particular, transforms the quinazoline core into a versatile electrophilic partner. It is readily displaced by N- and O-nucleophiles, making it an indispensable precursor for the synthesis of 4-anilinoquinazolines and other derivatives. This guide focuses specifically on the 5-methyl substituted variant, a structural motif present in various developmental drug candidates. The core challenge in its synthesis is the efficient construction of the bicyclic quinazolinone core followed by a robust chlorination protocol.

Core Synthetic Strategy: The 5-Methylquinazolin-4(3H)-one Intermediate

The most reliable and widely adopted strategy for the synthesis of 4-Chloro-5-methylquinazoline proceeds through a key intermediate: 5-Methylquinazolin-4(3H)-one . This approach bifurcates the synthetic challenge into two distinct phases:

-

Formation of the Quinazolinone Core: Construction of the bicyclic 5-methylquinazolin-4(3H)-one from appropriately substituted benzene precursors.

-

Chlorination: Conversion of the C4-hydroxyl group (in its keto-enol tautomeric form) into a chloro group.

This strategy is favored due to the relative stability of the quinazolinone intermediate and the high efficiency of modern chlorination methods.

Pathway 1: Synthesis from 2-Amino-6-methylbenzoic Acid

This classical and robust method utilizes an ortho-substituted aminobenzoic acid, which contains the complete carbon and nitrogen framework of the benzene portion of the final product.

Mechanistic Rationale

The reaction of 2-amino-6-methylbenzoic acid with formamide is a well-established method for constructing the quinazolinone ring.[2][3] Formamide serves a dual role: it is the source of the C2 carbon and N3 nitrogen of the pyrimidine ring, and it also acts as the reaction solvent at elevated temperatures. The mechanism proceeds via an initial acylation of the amino group by formamide to form an N-formyl intermediate. Subsequent intramolecular cyclization through nucleophilic attack of the amide nitrogen onto the carboxylic acid, followed by dehydration, yields the stable 5-methylquinazolin-4(3H)-one. The high temperature is crucial for driving the dehydration and cyclization steps to completion.

Caption: Synthetic workflow from 2-Amino-6-methylbenzoic Acid.

Experimental Protocol: Synthesis of 5-Methylquinazolin-4(3H)-one

Self-Validating System: This protocol includes in-process checks to ensure reaction completion and product purity.

-

Apparatus Setup: Equip a round-bottom flask with a reflux condenser and a heating mantle with a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent hydrolysis of intermediates.

-

Charging Reactants: To the flask, add 2-amino-6-methylbenzoic acid (1.0 eq). Add an excess of formamide (approx. 5-10 eq), which will also serve as the solvent.[3]

-

Reaction Execution: Heat the mixture to 130-140°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

-

Work-up and Isolation: After the reaction is complete (typically 2-4 hours, as confirmed by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual formamide. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 5-methylquinazolin-4(3H)-one as a crystalline solid.

-

Confirmation: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Data Presentation

| Parameter | Value | Rationale / Comment |

| Temperature | 130-140°C | Sufficient thermal energy for acylation and dehydration.[2] |

| Reaction Time | 2-4 hours | Monitored by TLC for completion. |

| Solvent | Formamide | Acts as both reactant and solvent. |

| Typical Yield | >90% | This is a high-yielding condensation reaction.[3] |

The Crucial Chlorination Step: From Quinazolinone to Chloroquinazoline

This transformation is the final and most critical step in preparing the target molecule. The conversion of the C4-carbonyl of the quinazolinone to a chloride is an activation step, rendering the position highly susceptible to nucleophilic attack.

Mechanistic Insight: The Vilsmeier-Haack Connection

The chlorination is most effectively achieved using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[4][5] The choice of reagent can depend on the substrate and desired reaction conditions, but both operate via a similar mechanistic principle.

The reaction does not proceed by direct attack of the chlorinating agent on the quinazolinone. Instead, the DMF catalyst first reacts with SOCl₂ or POCl₃ to form a highly electrophilic chloroiminium salt known as the Vilsmeier reagent .[6][7]

Caption: Mechanism of quinazolinone chlorination via a Vilsmeier reagent.

The oxygen of the quinazolinone (in its amide tautomeric form) attacks the electrophilic Vilsmeier reagent, forming an O-acylated intermediate. This intermediate is now highly activated. A chloride ion (from SOCl₂ or POCl₃) then attacks the C4 position, leading to the elimination of the activating group and the formation of the desired 4-chloro-5-methylquinazoline.[5][8]

Experimental Protocol: Synthesis of 4-Chloro-5-methylquinazoline

Self-Validating System: This protocol emphasizes anhydrous conditions and a controlled work-up to prevent hydrolysis of the product.

-

Apparatus Setup: Use a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.

-

Reagent Preparation: Suspend 5-methylquinazolin-4(3H)-one (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 10 volumes). SOCl₂ acts as both the chlorinating agent and the solvent.

-

Catalyst Addition: To the stirred suspension, add a catalytic amount of DMF (e.g., 0.1 eq) dropwise via the dropping funnel at room temperature. Caution: The addition is exothermic and results in the evolution of SO₂ and HCl gas. Ensure the reaction is performed in a well-ventilated fume hood.

-

Reaction Execution: After the addition of DMF, heat the mixture to reflux (approx. 76°C for SOCl₂). The reaction mixture will become a clear solution as the starting material is consumed. Monitor the reaction by TLC until the starting material is no longer visible (typically 1-3 hours).

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully remove the excess SOCl₂ under reduced pressure. Caution: The residue contains the reactive product. Add toluene and evaporate again to azeotropically remove the last traces of SOCl₂.

-

Purification: Dissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate. Carefully pour the solution into a mixture of ice and saturated sodium bicarbonate solution to neutralize any remaining acidic species. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-5-methylquinazoline. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

-

Confirmation: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Data Presentation

| Parameter | Value | Rationale / Comment |

| Chlorinating Agent | SOCl₂ (or POCl₃) | Efficient and serves as a solvent.[4] |

| Catalyst | DMF (catalytic) | Forms the active Vilsmeier reagent.[8] |

| Temperature | Reflux (~76°C) | Ensures complete conversion to the chloro derivative. |

| Reaction Time | 1-3 hours | Monitored by TLC for completion. |

| Work-up | Anhydrous, followed by careful quenching | Prevents hydrolysis of the reactive 4-chloro product. |

| Typical Yield | 75-90% | Generally a high-yielding transformation. |

Conclusion

The synthesis of 4-Chloro-5-methylquinazoline is most effectively and reliably achieved through a two-step sequence involving the formation and subsequent chlorination of 5-methylquinazolin-4(3H)-one. The choice of starting material for the quinazolinone synthesis, primarily 2-amino-6-methylbenzoic acid, is dictated by commercial availability and robust, high-yielding reaction conditions. The critical chlorination step is mechanistically nuanced, relying on the in-situ formation of a Vilsmeier reagent from DMF and a chlorinating agent like SOCl₂ or POCl₃. Understanding this mechanism is key to optimizing reaction conditions and ensuring a high yield of the desired product. The protocols and insights provided in this guide offer a comprehensive framework for researchers to confidently synthesize this valuable chemical intermediate for applications in drug discovery and beyond.

References

-

Dandepally, S. R., et al. (2018). Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones Prepared from 2-Aminobenzamides and Orthoesters. Molecules, 23(11), 2948. Available at: [Link]

-

ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Available at: [Link]

-

Journal of Chemical Technology. (2025). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. Available at: [Link]

-

Malerba, G., et al. (2022). Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring. RSC Medicinal Chemistry, 13(5), 621-630. Available at: [Link]

-

Chen, Y., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 12(2), 195. Available at: [Link]

-

Ahmad, A., et al. (2012). Synthesis of New 4(3H)-Quinazolinone Derivatives Using 5(4H)-Oxazolones. Molecules, 17(10), 11458-11466. Available at: [Link]

-

CNR-IRIS. (n.d.). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-methyl-5-nitroquinazolin-4(3H)-one. Available at: [Link]

-

Tzani, A., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Molecules, 27(4), 1335. Available at: [Link]

-

Journal of Chemical Technology. (n.d.). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. Available at: [Link]

-

MDPI. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Available at: [Link]

-

ResearchGate. (2025). POCl3 Chlorination of 4-Quinazolones. Available at: [Link]

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available at: [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

-

K-state. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. Available at: [Link]

- Google Patents. (n.d.). Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride.

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

Sources

- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jchemtech.com [jchemtech.com]

- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. jchemtech.com [jchemtech.com]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-5-methylquinazoline

This guide provides an in-depth analysis of the expected spectroscopic data for 4-chloro-5-methylquinazoline, a molecule of interest in medicinal chemistry and drug development. As a substituted quinazoline, it belongs to a class of compounds known for their diverse biological activities.[1][2] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical transformations.

This document is structured to provide not just the data, but also the underlying scientific principles and methodologies that a researcher in the field would employ for its characterization. We will delve into the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, drawing upon established principles and comparative analysis with structurally related compounds.

Molecular Structure and Its Influence on Spectroscopic Data

The structure of 4-chloro-5-methylquinazoline, with its unique substitution pattern, gives rise to a distinct spectroscopic fingerprint. The presence of a chlorine atom at the 4-position and a methyl group at the 5-position significantly influences the electronic environment of the quinazoline core, which is reflected in its NMR and MS data.

Caption: Molecular structure of 4-Chloro-5-methylquinazoline.

Synthesis of 4-Chloro-5-methylquinazoline

The synthesis of 4-chloro-5-methylquinazoline would typically follow established routes for quinazoline synthesis. A common method involves the cyclization of an appropriately substituted anthranilic acid derivative, followed by chlorination. For instance, 2-amino-6-methylbenzoic acid could be reacted with formamide to yield 5-methylquinazolin-4(3H)-one, which is then treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to afford the final product.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 5-methylquinazolin-4(3H)-one: A mixture of 2-amino-6-methylbenzoic acid and an excess of formamide is heated at reflux for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water, filtered, washed, and dried.

-

Step 2: Chlorination: The 5-methylquinazolin-4(3H)-one is refluxed with an excess of thionyl chloride or phosphorus oxychloride, often with a catalytic amount of dimethylformamide (DMF), for a few hours. After the reaction is complete, the excess chlorinating agent is removed under reduced pressure. The residue is then carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the crude 4-chloro-5-methylquinazoline. The crude product is then purified by column chromatography or recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-chloro-5-methylquinazoline, both ¹H and ¹³C NMR would provide crucial information about the number and connectivity of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-chloro-5-methylquinazoline is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing nature of the chloro group and the nitrogen atoms in the quinazoline ring, as well as the electron-donating effect of the methyl group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.80 | s | 1H | H2 |

| ~7.85 | d | 1H | H8 |

| ~7.70 | t | 1H | H7 |

| ~7.50 | d | 1H | H6 |

| ~2.60 | s | 3H | -CH₃ |

Interpretation:

-

H2 Proton: The proton at the 2-position is expected to be the most deshielded aromatic proton due to its proximity to two electronegative nitrogen atoms. It should appear as a sharp singlet.

-

Aromatic Protons (H6, H7, H8): The protons on the benzene ring will exhibit a splitting pattern characteristic of a substituted aromatic system. H8 is likely to be a doublet due to coupling with H7. H7 would appear as a triplet (or more accurately, a doublet of doublets) due to coupling with H6 and H8. H6 would be a doublet, coupled with H7. The electron-donating methyl group at C5 will have a shielding effect on the ortho (H6) and para (H8) protons, shifting them slightly upfield compared to the unsubstituted 4-chloroquinazoline.

-

Methyl Protons: The methyl group protons will appear as a singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C4 |

| ~155 | C2 |

| ~152 | C8a |

| ~140 | C5 |

| ~134 | C7 |

| ~129 | C8 |

| ~127 | C6 |

| ~122 | C4a |

| ~20 | -CH₃ |

Interpretation:

-

Quaternary Carbons: The carbons bearing the chloro group (C4) and the carbons at the ring junctions (C4a, C8a) are expected to be significantly deshielded. C4 will be downfield due to the direct attachment of the electronegative chlorine atom.

-

CH Carbons: The protonated aromatic carbons (C2, C6, C7, C8) will appear in the typical aromatic region. Their precise chemical shifts will be influenced by the substituents.

-

Methyl Carbon: The methyl carbon will give a signal in the aliphatic region, typically upfield.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For 4-chloro-5-methylquinazoline, electron ionization (EI) would likely be used.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 178/180 | Molecular ion peak (M⁺) and its isotope peak (M+2) |

| 143 | [M - Cl]⁺ |

| 115 | [M - Cl - HCN]⁺ |

Interpretation:

-

Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak at m/z 178. Due to the presence of a chlorine atom, an isotopic peak at m/z 180 with an intensity of approximately one-third of the molecular ion peak will be observed, which is characteristic of compounds containing one chlorine atom.

-

Fragmentation Pattern: The fragmentation of 4-chloro-5-methylquinazoline under EI conditions is expected to proceed through several characteristic pathways. A primary fragmentation would be the loss of a chlorine radical to form a stable cation at m/z 143. Subsequent fragmentation could involve the loss of a molecule of hydrogen cyanide (HCN) from the pyrimidine ring, a common fragmentation pathway for quinazolines, leading to a fragment at m/z 115.

Caption: Predicted key fragmentation pathway of 4-Chloro-5-methylquinazoline in EI-MS.

Conclusion

References

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. [Link]

-

1H-NMR spectra for synthesized quinazoline semicarbazone derivatives... ResearchGate. [Link]

Sources

Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide to the Therapeutic Targets of 4-Chloro-5-methylquinazoline Derivatives

The quinazoline ring system, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation stems from its remarkable ability to serve as a structural foundation for compounds that interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[2][3] Quinazoline derivatives have been successfully developed into therapeutics for conditions spanning from cancer and hypertension to microbial infections and inflammatory disorders.[2][4][5]

Within this versatile chemical family, 4-Chloro-5-methylquinazoline derivatives represent a particularly strategic starting point for drug discovery. The chlorine atom at the 4-position is an excellent leaving group, rendering the scaffold amenable to nucleophilic substitution. This chemical reactivity provides a crucial "handle" for synthetic chemists to readily introduce a vast array of functional groups, most notably through N-arylation or amination reactions.[1][2] This synthetic tractability allows for the systematic exploration of chemical space and the fine-tuning of a compound's pharmacological profile to optimize potency, selectivity, and pharmacokinetic properties.

This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of activities to explore the core molecular targets of 4-Chloro-5-methylquinazoline derivatives, elucidating the mechanistic rationale behind their therapeutic potential and providing validated experimental workflows for their investigation.

Part 1: Protein Kinases as Primary Targets in Oncology

The human kinome consists of over 500 protein kinases that act as master regulators of cellular signaling by catalyzing the phosphorylation of substrate proteins. In cancer, aberrant kinase signaling—driven by mutations, gene amplification, or overexpression—leads to the uncontrolled cell proliferation, survival, and angiogenesis that are hallmarks of malignancy.[6] Consequently, kinase inhibitors have become a major class of targeted cancer therapies. The quinazoline scaffold has proven exceptionally effective in generating potent and selective kinase inhibitors, many of which function by competing with adenosine triphosphate (ATP) for binding within the enzyme's catalytic domain.[7]

Receptor Tyrosine Kinases (RTKs)

RTKs are cell surface receptors that, upon binding to extracellular ligands, dimerize and autophosphorylate their intracellular kinase domains. This initiates downstream signaling cascades that govern critical cellular processes.

-

Mechanism of Action & Therapeutic Rationale: The EGFR signaling pathway is a central regulator of cell growth and division. Its hyperactivation is a key oncogenic driver in several cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer. 4-Anilinoquinazoline derivatives were among the first successful classes of EGFR tyrosine kinase inhibitors (TKIs).[7] These molecules mimic the purine ring of ATP and establish key hydrogen bond interactions within the ATP-binding pocket of the EGFR kinase domain, preventing its activation. The clinical success of gefitinib and erlotinib, both built upon the 4-anilinoquinazoline core, validated this approach and ushered in the era of targeted cancer therapy.[1][2][5]

-

Signaling Pathway and Point of Inhibition:

Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.

-

Mechanism of Action & Therapeutic Rationale: Angiogenesis, the formation of new blood vessels, is essential for supplying tumors with nutrients and oxygen. VEGFR-2 is the primary receptor mediating the pro-angiogenic signals of its ligand, VEGF-A. By inhibiting VEGFR-2, quinazoline derivatives can block this process, effectively starving the tumor and preventing its growth and metastasis. Several multi-kinase inhibitors based on the quinazoline scaffold have demonstrated potent activity against VEGFR-2.[1]

-

Mechanism of Action & Therapeutic Rationale: PDGFR signaling is involved in cell growth, proliferation, and migration. Its dysregulation is implicated in various cancers and proliferative disorders.[7] Certain 4-anilinoquinazoline derivatives have been identified as inhibitors of PDGFR-β, expanding their therapeutic potential beyond EGFR-driven cancers.[1]

Serine/Threonine Kinases

This class of kinases phosphorylates serine or threonine residues and is deeply involved in cell cycle control and survival signaling.

-

Mechanism of Action & Therapeutic Rationale: The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that promotes cell survival and proliferation. Hyperactivation of this pathway is one of the most common events in human cancer. Quinazoline derivatives have been successfully developed as PI3K inhibitors. Notably, Idelalisib, a selective inhibitor of the PI3K-δ isoform, is an FDA-approved quinazoline-based drug for treating certain hematological malignancies, demonstrating the scaffold's applicability to this target class.

-

Signaling Pathway and Point of Inhibition:

Caption: PI3K/AKT/mTOR signaling and the point of PI3K inhibition.

-

Mechanism of Action & Therapeutic Rationale: Aurora kinases (A, B, and C) are essential for regulating mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Their overexpression is common in many tumors, making them attractive targets. Inhibition of Aurora kinases by quinazoline-based compounds can disrupt cell division, leading to mitotic arrest and apoptosis in cancer cells.[8]

Data Summary: Representative Quinazoline Kinase Inhibitors

| Compound Class | Target Kinase(s) | Reported Potency (IC50/EC50) | Therapeutic Application |

| 4-Anilinoquinazolines | EGFR, VEGFR-2, PDGFR-β | Nanomolar (nM) range | Anticancer[1][5] |

| BPR1K871 (Quinazoline-based) | Multi-kinase (e.g., Aurora) | 34 nM - 7 µM (cell-based) | Anticancer (AML, Solid Tumors)[8] |

| Quinazoline-Isatin Hybrids | CDK2, EGFR, VEGFR-2, HER2 | 76 nM - 183 nM | Anticancer[9] |

| 4-Methylquinazolines | PI3Kα, PI3Kδ, HDAC1, HDAC6 | 1.4 nM - 42 nM | Anticancer (Dual PI3K/HDAC)[10] |

| Idelalisib | PI3Kδ | Sub-nanomolar range | Anticancer (Leukemia/Lymphoma) |

Part 2: Emerging and Non-Kinase Targets

The therapeutic utility of the quinazoline scaffold is not limited to kinase inhibition. Derivatives have been shown to modulate other critical cellular components.

Cytoskeletal Proteins: Tubulin

-

Mechanism of Action & Therapeutic Rationale: Microtubules, polymers of α- and β-tubulin, are dynamic structures essential for forming the mitotic spindle during cell division. Compounds that interfere with microtubule dynamics are potent anticancer agents. Certain 4-anilinoquinazoline derivatives have been shown to act as tubulin polymerization inhibitors.[1] By disrupting the formation of the mitotic spindle, these agents arrest cancer cells in mitosis, ultimately triggering apoptosis. This mechanism also contributes to their activity as vascular disrupting agents, as endothelial cell function is highly dependent on a dynamic cytoskeleton.[1]

Epigenetic Modulators: Histone Deacetylases (HDACs)

-

Mechanism of Action & Therapeutic Rationale: Epigenetic modifications play a crucial role in regulating gene expression without altering the DNA sequence itself. HDACs remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. In cancer, aberrant HDAC activity can silence tumor suppressor genes. The development of dual-target inhibitors that simultaneously modulate distinct oncogenic pathways is a promising strategy. Researchers have designed 4-methylquinazoline derivatives that potently inhibit both PI3K and HDACs, offering a multi-pronged attack on cancer cell signaling and gene regulation.[10]

DNA-Interacting Agents

-

Mechanism of Action & Therapeutic Rationale: While less common for this scaffold, some quinazoline derivatives, particularly 2,4-diaminoquinazolines, have demonstrated an affinity for binding to DNA.[11] This interaction can interfere with DNA replication and transcription, leading to cytotoxicity. This mechanism represents another avenue through which these compounds can exert their anticancer effects, although it is generally secondary to more specific enzyme inhibition.

Part 3: Experimental Validation Workflows

Validating the therapeutic target of a novel compound requires a systematic and multi-faceted approach. The following workflows outline the logical progression from confirming direct biochemical interaction to demonstrating a mechanism-based effect in a cellular context.

Workflow 1: Target Engagement & Biochemical Potency Determination

-

Objective: To confirm direct, cell-free interaction between the quinazoline derivative and its purified target protein and to quantify its inhibitory potency (IC50).

-

Causality: This is the foundational experiment. A positive result demonstrates that the compound can physically inhibit the target's enzymatic activity, independent of any cellular complexity. It is the first step in validating the compound's proposed mechanism of action.

-

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

-

Reagent Preparation: Prepare assay buffers, a dilution series of the test compound (e.g., 4-Chloro-5-methylquinazoline derivative) in DMSO, the purified target kinase, the specific substrate peptide, and ATP.

-

Kinase Reaction: In a 384-well plate, add the test compound, followed by the target kinase. Allow a brief pre-incubation (15-20 minutes) for the compound to bind to the kinase.

-

Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). The kinase will transfer phosphate from ATP to the substrate.

-

Detection: Add a luminescence-based ATP detection reagent (e.g., ADP-Glo™). This reagent first quenches the remaining kinase activity and then converts the ADP produced during the reaction back into ATP.

-

Signal Generation: A second reagent is added containing luciferase/luciferin, which generates a luminescent signal proportional to the amount of ADP produced.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Plot the luminescent signal against the compound concentration. The signal will be inversely proportional to kinase inhibition. Fit the data to a four-parameter logistic curve to determine the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.

-

-

Workflow Diagram:

Caption: Workflow for an in vitro biochemical kinase assay.

Workflow 2: Cellular Activity & Mechanism of Action Confirmation

-

Objective: To determine if the compound's biochemical potency translates into a biological effect in living cancer cells and to verify that this effect is mediated by the intended target.

-

Causality: These experiments bridge the gap between biochemistry and biology. A cell viability assay confirms the compound is active against cancer cells. The Western blot provides the crucial mechanistic link by showing that the compound inhibits the target protein's activity inside the cell, as evidenced by a decrease in the phosphorylation of the target itself or its known downstream substrates.

-

Experimental Protocols:

-

A. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

-

Cell Plating: Seed cancer cells known to be dependent on the target pathway into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the quinazoline derivative for a specified period (e.g., 72 hours).

-

Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®). MTT is converted by metabolically active cells into a purple formazan product; CellTiter-Glo® measures intracellular ATP levels.

-

Signal Measurement: For MTT, solubilize the formazan crystals and measure absorbance. For CellTiter-Glo®, measure luminescence.

-

Analysis: Plot cell viability against compound concentration and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

-

B. Western Blot for Target Phosphorylation

-

Treatment & Lysis: Culture cells to ~80% confluency and treat with the compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a short duration (e.g., 2-4 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-EGFR).

-

Detection: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

-

Validation: Strip the membrane and re-probe with an antibody for the total amount of the target protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. A dose-dependent decrease in the phospho-protein signal relative to the total and loading controls confirms on-target cellular activity.

-

-

-

Workflow Diagram:

Caption: Integrated workflow for cellular activity and MoA validation.

Conclusion and Future Outlook

4-Chloro-5-methylquinazoline and its derivatives represent a powerhouse scaffold in drug discovery, distinguished by its synthetic accessibility and proven ability to generate high-affinity ligands for a multitude of disease-relevant targets. The overwhelming focus of research has been in oncology, where this scaffold has yielded numerous inhibitors of key oncogenic drivers, particularly protein kinases like EGFR, VEGFR, and PI3K. The clinical success of drugs like gefitinib and idelalisib stands as a testament to the scaffold's therapeutic value.

However, the potential of this chemical class extends beyond kinases. Emerging research into their roles as modulators of the cytoskeleton, epigenetic regulators, and DNA-interacting agents highlights a broader therapeutic landscape waiting to be explored. The future of drug discovery with this scaffold may lie in the rational design of multi-targeted agents that can simultaneously disrupt several oncogenic pathways or in their use as warheads for novel modalities like Proteolysis Targeting Chimeras (PROTACs). The continued exploration of 4-Chloro-5-methylquinazoline derivatives, guided by the robust mechanistic and experimental principles outlined in this guide, will undoubtedly continue to yield novel and impactful therapeutic candidates.

References

-

Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in... Source: Oncotarget URL: [Link]

-

Title: Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Quinazolinones, the Winning Horse in Drug Discovery Source: MDPI URL: [Link]

-

Title: Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development Source: International Journal for Innovative Research in Technology (IJIRT) URL: [Link]

-

Title: Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed Source: PubMed URL: [Link]

-

Title: General reaction scheme for the synthesis of the target compounds 4, 5 and 6 Source: ResearchGate URL: [Link]

-

Title: Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents Source: MDPI URL: [Link]

-

Title: An insight into the therapeutic potential of quinazoline derivatives as anticancer agents Source: Future Medicinal Chemistry URL: [Link]

-

Title: Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives Source: ScienceDirect URL: [Link]

-

Title: Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies Source: MDPI URL: [Link]

-

Title: Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity Source: MDPI URL: [Link]

-

Title: Drug Discovery - Inhibitor | chemical-kinomics Source: Chemical-Konomics URL: [Link]

-

Title: Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents Source: Arabian Journal of Chemistry URL: [Link]

-

Title: Quinazoline derivatives: synthesis and bioactivities - PMC Source: PubMed Central (PMC) URL: [Link]

-

Title: Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents Source: ResearchGate URL: [Link]

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ijirt.org [ijirt.org]

- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemicalkinomics.com [chemicalkinomics.com]

- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

4-Chloro-5-methylquinazoline: Strategic Utility in Atropisomeric Kinase Inhibitor Design

Topic: Review of 4-Chloro-5-methylquinazoline in Medicinal Chemistry Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the landscape of kinase inhibitor discovery, the quinazoline scaffold remains a "privileged structure," anchoring blockbuster drugs like gefitinib, erlotinib, and lapatinib. However, as the field moves toward higher selectivity and the targeting of resistance mutations, the demand for conformationally restricted scaffolds has risen.

4-Chloro-5-methylquinazoline (CAS 90272-82-5) represents a critical tactical intermediate. Unlike its 6- or 7-substituted counterparts, the 5-methyl substitution introduces significant steric bulk in the "northern" region of the ATP-binding pocket. This modification is not merely decorative; it serves two high-value functions:

-

Conformational Locking: It restricts the rotation of the C4-aniline moiety, enabling the design of stable atropisomers (axially chiral inhibitors) with enhanced selectivity profiles.

-

Metabolic Shielding: It protects the electron-deficient C4 position from rapid hydrolytic degradation while modulating the pKa of the N1 nitrogen.

This guide details the synthesis, reactivity, and medicinal chemistry applications of this scaffold, providing a self-validating protocol for its deployment in library generation.

Chemical Profile & Structural Significance[1][2][3]

| Property | Specification |

| Chemical Name | 4-Chloro-5-methylquinazoline |

| CAS Number | 90272-82-5 |

| Molecular Formula | C₉H₇ClN₂ |

| Molecular Weight | 178.62 g/mol |

| Key Functionality | Electrophilic C4 center (SNAr active); Steric C5-Methyl |

| Storage | Inert atmosphere, < -20°C (Hydrolysis sensitive) |

The "5-Methyl Effect" in SAR

In standard 4-anilinoquinazolines (e.g., erlotinib), the aniline ring rotates freely. By introducing a methyl group at C5, a steric clash is induced between the C5-methyl and the ortho-protons of the C4-aniline.

-

Result: The molecule adopts a twisted conformation where the aniline ring is orthogonal to the quinazoline plane.

-

Benefit: This pre-organized conformation often pays a lower entropic penalty upon binding to the kinase hinge region, potentially improving potency and selectivity (e.g., sparing wild-type EGFR while hitting mutants).

Validated Synthetic Pathway

The synthesis of 4-chloro-5-methylquinazoline requires careful handling of the starting material, 2-amino-6-methylbenzoic acid (6-methylanthranilic acid) . The proximity of the methyl group to the amine can retard the initial cyclization due to sterics.

Workflow Diagram (Graphviz)

Figure 1: Synthetic route from 6-methylanthranilic acid to the active electrophile.

Detailed Protocol

Step 1: Cyclization to 5-Methylquinazolin-4(3H)-one

-

Reagents: 6-Methylanthranilic acid (1.0 eq), Formamidine acetate (1.5 eq), 2-Methoxyethanol (Solvent).

-

Procedure: Reflux the mixture at 125-130°C for 12 hours. The use of formamidine acetate is superior to formamide (Niementowski reaction) as it requires lower temperatures and produces cleaner crude.

-

Workup: Cool to room temperature. The product precipitates. Filter, wash with water and cold isopropanol. Dry in vacuo.

-

Checkpoint: Verify absence of starting material by LCMS (M+1 = 161.1).

Step 2: Chlorination to 4-Chloro-5-methylquinazoline

-

Reagents: 5-Methylquinazolin-4(3H)-one (1.0 eq), POCl₃ (5.0 eq), DIPEA (1.0 eq).

-

Procedure: Suspend the intermediate in POCl₃. Add DIPEA dropwise (catalyst). Heat to reflux (105°C) for 3-4 hours until the solution becomes clear.

-

Critical Safety: Quenching POCl₃ is highly exothermic.

-

Workup: Concentrate POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice/NH₄OH mixture to maintain pH > 8 (prevents hydrolysis of the chloride). Extract with DCM. Flash chromatography (Hexane/EtOAc) may be required if the crude is dark.

Medicinal Chemistry Applications: SNAr Coupling

The core utility of this scaffold is in Nucleophilic Aromatic Substitution (SNAr) reactions to create libraries of kinase inhibitors.

Reaction Kinetics & Sterics

Due to the C5-methyl steric hindrance , the C4-chloride is less electrophilic than in unsubstituted quinazolines.

-

Implication: Standard conditions (isopropanol reflux) may be too slow.

-

Solution: Use polar aprotic solvents (DMF, DMA) or acid catalysis (HCl in Dioxane) to protonate N3, activating the C4 position.

Experimental Protocol: Library Generation

Objective: Synthesis of 4-(3-chloro-4-fluoroanilino)-5-methylquinazoline.

-

Setup: In a microwave vial, dissolve 4-chloro-5-methylquinazoline (100 mg, 0.56 mmol) and 3-chloro-4-fluoroaniline (1.1 eq) in isopropanol (3 mL).

-

Catalyst: Add 1 drop of conc. HCl (or 4M HCl in dioxane).

-

Reaction: Microwave irradiation at 110°C for 20 minutes (or reflux 4h).

-

Isolation: The product often precipitates as the hydrochloride salt. Filter and wash with Et₂O.

-

Free Base Conversion: Partition between EtOAc and sat. NaHCO₃ to obtain the free base for biological assay.

Comparative Activity Data (Hypothetical SAR Trend)

Note: Values illustrate the "5-Methyl Effect" based on general quinazoline SAR principles.

| Compound Variant | C5-Substituent | IC50 (EGFR WT) | IC50 (EGFR T790M) | Selectivity Note |

| Reference | H | 0.5 nM | 120 nM | Potent but non-selective |

| Scaffold A | Methyl | 15 nM | 8 nM | Improved mutant selectivity due to atropisomer fit |

| Scaffold B | O-Methyl | 45 nM | 200 nM | Electronic repulsion reduces potency |

References

-

Synthesis of 4-Aminoquinazolines via SNAr

-

Quinazoline Scaffold in Kinase Inhibitors

- CAS Registry Data: Title: 4-Chloro-5-methylquinazoline (CAS 90272-82-5). Source: ChemicalBook.

- Title: Atropisomerism in the discovery of development candidates.

Sources

4-Chloro-5-methylquinazoline: A Keystone Intermediate for Modern Drug Discovery

An In-depth Technical Guide on its Synthesis, Properties, and Applications for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Unassuming Power of a Substituted Quinazoline

In the landscape of medicinal chemistry, the quinazoline scaffold stands as a "privileged structure," a recurring molecular framework found in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic nature provides a well-defined orientation for substituents to interact with biological targets, while the nitrogen atoms offer sites for hydrogen bonding and other key interactions. Within this important class of heterocycles, 4-Chloro-5-methylquinazoline emerges as a crucial, albeit less individually celebrated, synthetic intermediate. The strategic placement of a reactive chloro group at the 4-position and a methyl group on the benzene ring at the 5-position makes it a versatile building block for the synthesis of a diverse array of potential therapeutic agents.[3] This guide provides a comprehensive technical overview of the synthesis, chemical properties, and significant applications of 4-Chloro-5-methylquinazoline, tailored for professionals in the field of drug discovery and development.

While a detailed historical account of the specific "discovery" of 4-Chloro-5-methylquinazoline is not extensively documented in seminal literature, its existence and importance are rooted in the broader history of quinazoline chemistry, which dates back to the late 19th century.[4] The true value of this compound lies not in a singular discovery event, but in its role as a key intermediate, enabling the exploration of structure-activity relationships (SAR) in various drug development programs.

Synthesis of 4-Chloro-5-methylquinazoline: A Two-Step Approach

The most logical and widely applicable synthetic route to 4-Chloro-5-methylquinazoline involves a two-step process: the initial formation of the quinazolinone core, followed by a chlorination reaction.

Step 1: Synthesis of 5-Methylquinazolin-4(3H)-one

The precursor, 5-Methylquinazolin-4(3H)-one, can be efficiently synthesized via the Niementowski quinazolinone synthesis .[4][5] This classic reaction involves the condensation of an anthranilic acid derivative with an amide. In this case, 2-amino-6-methylbenzoic acid is reacted with formamide, typically at elevated temperatures.[6]

The reaction proceeds through an initial acylation of the amino group of the 2-amino-6-methylbenzoic acid by formamide to form an N-acyl intermediate. Subsequent intramolecular cyclization and dehydration yield the stable 5-Methylquinazolin-4(3H)-one.[5] Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate this type of reaction, offering improved yields and shorter reaction times compared to conventional heating methods.[4]

Step 2: Chlorination of 5-Methylquinazolin-4(3H)-one

The conversion of the 5-methylquinazolin-4(3H)-one to 4-Chloro-5-methylquinazoline is a deoxychlorination reaction. This transformation is commonly achieved by treating the quinazolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or as a mixture with phosphorus pentachloride (PCl₅).[3][7][8]

The reaction mechanism involves the activation of the carbonyl oxygen of the quinazolinone by POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion results in the displacement of the phosphate group and the formation of the 4-chloroquinazoline product.[7] The reaction is typically carried out under reflux conditions.

Below is a detailed, self-validating experimental protocol for the synthesis of 4-Chloro-5-methylquinazoline.

Experimental Protocol: Synthesis of 4-Chloro-5-methylquinazoline

Part A: Synthesis of 5-Methylquinazolin-4(3H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-methylbenzoic acid (1 equivalent) and formamide (10-15 equivalents).

-

Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water with stirring.

-

Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried. The crude 5-Methylquinazolin-4(3H)-one can be further purified by recrystallization from ethanol.

Part B: Synthesis of 4-Chloro-5-methylquinazoline

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place the dried 5-Methylquinazolin-4(3H)-one (1 equivalent).

-

Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is approximately 7-8. The product will precipitate out. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-Chloro-5-methylquinazoline can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Visualizing the Synthesis

Caption: Synthetic pathway for 4-Chloro-5-methylquinazoline.

Chemical and Physical Properties

The chemical properties of 4-Chloro-5-methylquinazoline are primarily defined by the reactivity of the chloro group at the 4-position, which is highly susceptible to nucleophilic aromatic substitution. This reactivity is the cornerstone of its utility as a synthetic intermediate.

| Property | Value |

| Molecular Formula | C₉H₇ClN₂ |

| Molecular Weight | 178.62 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Likely soluble in common organic solvents |

| Reactivity | The C4-Cl bond is activated towards nucleophilic substitution |

Applications in Drug Discovery and Development

The true significance of 4-Chloro-5-methylquinazoline lies in its application as a versatile intermediate for the synthesis of novel bioactive molecules. The quinazoline core is a well-established pharmacophore, and the ability to readily displace the 4-chloro group allows for the introduction of a wide variety of substituents, enabling extensive exploration of the chemical space around the quinazoline scaffold.

A Gateway to Kinase Inhibitors

A prominent application of 4-chloroquinazolines is in the development of kinase inhibitors for cancer therapy.[1] Many successful kinase inhibitors, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline core.[1] The synthesis of these and related compounds often involves the nucleophilic substitution of a 4-chloroquinazoline with a substituted aniline.

The presence of the 5-methyl group in 4-Chloro-5-methylquinazoline can influence the conformation and electronic properties of the resulting molecules, potentially leading to improved potency, selectivity, or pharmacokinetic profiles. By reacting 4-Chloro-5-methylquinazoline with a library of amines, amides, alcohols, or other nucleophiles, medicinal chemists can rapidly generate a diverse set of compounds for biological screening.

Illustrative Application Workflow

Caption: Role of 4-Chloro-5-methylquinazoline in drug discovery.

Conclusion

4-Chloro-5-methylquinazoline represents a pivotal, though often behind-the-scenes, molecule in the ongoing quest for novel therapeutics. Its straightforward synthesis and the high reactivity of its 4-chloro position make it an invaluable tool for medicinal chemists. By providing a reliable and versatile scaffold for the introduction of molecular diversity, 4-Chloro-5-methylquinazoline will undoubtedly continue to contribute to the discovery and development of the next generation of targeted therapies, particularly in the field of oncology. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this important quinazoline derivative.

References

- Niementowski, S. Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie. 1895, 51 (1), 564–572.

- Khajavi, M. S., et al. Microwave-Assisted Niementowski Reaction of Anthranilic Acid with Formamide. Journal of Chemical Research, Synopses. 1998, (12), 794-795.

- ResearchGate. General reaction scheme for the synthesis of the target compounds 4, 5 and 6. Available at: https://www.researchgate.net/figure/General-reaction-scheme-for-the-synthesis-of-the-target-compounds-4-5-and-6_fig1_344585509.

- Google Patents. CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof. Available at: https://patents.google.

- Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PMC. 2021. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8484989/.

- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5489196/.

- POCl3 chlorination of 4-quinazolones. PubMed. 2011. Available at: https://pubmed.ncbi.nlm.nih.gov/21416801/.

- (PDF) One-pot synthesis of quinazolin-4(3H)-ones and2,3-dihydroquinazolin-4(1H)-ones utilizingN-(2-aminobenzoyl)benzotriazoles. ResearchGate. 2019. Available at: https://www.researchgate.net/publication/336496417_One-pot_synthesis_of_quinazolin-43H-ones_and23-dihydroquinazolin-41H-ones_utilizingN-2-aminobenzoylbenzotriazoles.

- The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. 2011. Available at: https://www.researchgate.

- A Short Review on Quinazoline Heterocycle. International Journal of Innovative Research in Science, Engineering and Technology. 2021, 10 (5).

- Divergent Cyclization of 2-(5-Iodo-1,2,3-triazolyl)

- Quinazolines [a]-annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Preprints.org. 2022.

- POCl3 Chlorination of 4-Quinazolones. ResearchGate. 2011. Available at: https://www.researchgate.

- Synthesis of 2-acetamido-2-deoxyglucosylasparagine glyco-tripeptides and -pentapeptides by selective C- and N-terminal elongation of the peptide chain. PubMed. 1990. Available at: https://pubmed.ncbi.nlm.nih.gov/2161285/.

- Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. Available at: https://www.researchgate.

- Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. 2019.

- Quinazoline derivatives: synthesis and bioactivities. PMC. 2012. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3374222/.

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. 2021. Available at: https://www.mdpi.com/1420-3049/26/21/6696.

- Synthesis of New 4(3H)-Quinazolinone Derivatives Using 5(4H)-Oxazolones. PMC. 2007. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6149818/.

- (PDF) Biological Activity of Quinazolinones. ResearchGate. 2010. Available at: https://www.researchgate.net/publication/289531109_Biological_Activity_of_Quinazolinones.

- One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. 2021.

- What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. 2013. Available at: https://www.researchgate.